The Structural Elucidation of 5-Amino-2-(4-nitrophenyl)pyrimidine: A Technical Guide for Drug Development Professionals
The Structural Elucidation of 5-Amino-2-(4-nitrophenyl)pyrimidine: A Technical Guide for Drug Development Professionals
Foreword: The Pyrimidine Scaffold - A Cornerstone of Modern Therapeutics
The pyrimidine nucleus is a recurring motif in a vast array of biologically active molecules, from the fundamental building blocks of our DNA and RNA to a multitude of approved pharmaceutical agents.[1][2][3] Its inherent structural features, including its planarity, hydrogen bonding capabilities, and susceptibility to functionalization at various positions, make it a privileged scaffold in medicinal chemistry.[4] The introduction of specific substituents onto the pyrimidine ring can modulate its physicochemical properties and biological activity, leading to the development of potent and selective drugs. This guide focuses on a specific, yet under-documented derivative, 5-Amino-2-(4-nitrophenyl)pyrimidine, providing a comprehensive technical overview of its synthesis, and a detailed, albeit theoretical, exploration of its crystal structure. The insights provided herein are intended to empower researchers and drug development professionals in their quest to design and synthesize novel pyrimidine-based therapeutics.
Synthesis of 5-Amino-2-(4-nitrophenyl)pyrimidine: A Proposed Pathway
While the direct synthesis of 5-Amino-2-(4-nitrophenyl)pyrimidine is not extensively detailed in the available literature, a plausible and efficient synthetic route can be conceptualized based on established methodologies for the synthesis of related 2,5-disubstituted pyrimidines.[5][6][7] The proposed synthesis involves a multi-step process, beginning with the condensation of a suitable precursor with guanidine.
Experimental Protocol: A Step-by-Step Synthetic Approach
Step 1: Synthesis of a Chalcone Precursor
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitroacetophenone and a suitable benzaldehyde derivative in ethanol.
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Base Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
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Isolation and Purification: Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone. Filter the solid, wash with water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone precursor.
Step 2: Cyclization to form the Pyrimidine Ring
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Reaction Setup: To a solution of the synthesized chalcone in a suitable solvent like ethanol, add guanidine hydrochloride.
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Base-catalyzed Cyclization: Add a base, such as sodium ethoxide (prepared in situ from sodium metal and absolute ethanol) or potassium carbonate, to the mixture.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
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Work-up and Purification: After completion, cool the reaction mixture and neutralize with an appropriate acid. The precipitated product, 5-Amino-2-(4-nitrophenyl)pyrimidine, can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Unveiling the Crystal Structure: A Methodological Blueprint
The precise three-dimensional arrangement of atoms within a crystal lattice is paramount to understanding a molecule's properties and its potential interactions with biological targets. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for determining crystal structures.[8][9][10] Although a specific Crystallographic Information File (CIF) for 5-Amino-2-(4-nitrophenyl)pyrimidine is not publicly available, this section outlines a comprehensive, field-proven protocol for its crystallographic analysis.
Experimental Protocol: From Crystal Growth to Structure Refinement
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Crystallization:
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Solvent Selection: Dissolve the purified 5-Amino-2-(4-nitrophenyl)pyrimidine in a minimal amount of a suitable hot solvent or a mixture of solvents (e.g., ethanol, methanol, acetonitrile, or their combinations with water).
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Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This is the most common and often successful method for growing high-quality single crystals.
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Vapor Diffusion: Alternatively, employ the vapor diffusion technique by placing a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent.
-
-
X-ray Data Collection:
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Crystal Mounting: Carefully select a well-formed, single crystal of appropriate size and mount it on a goniometer head of a single-crystal X-ray diffractometer.
-
Data Acquisition: Use a modern diffractometer, such as a Bruker Kappa APEX-II, equipped with a CCD detector and a suitable X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å).[8][9] Collect the diffraction data at a controlled temperature, typically 100 K or 293 K, to minimize thermal vibrations.
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Data Processing: Process the collected raw data using software like SAINT for data reduction and SADABS for absorption correction.[8]
-
-
Structure Solution and Refinement:
-
Structure Solution: Solve the crystal structure using direct methods with software such as SHELXS.[8]
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Structure Refinement: Refine the structural model by full-matrix least-squares on F² using a program like SHELXL.[8] Anisotropic displacement parameters should be applied to all non-hydrogen atoms. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
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The Molecular Architecture of 5-Amino-2-(4-nitrophenyl)pyrimidine: A Theoretical Model
In the absence of experimental crystallographic data, a theoretical model of the molecular structure provides valuable insights into its potential conformation and intermolecular interactions. The following model is constructed based on the known geometry of related pyrimidine derivatives, such as 2-Amino-5-nitropyrimidine, and general principles of chemical bonding.[11]
Key Crystallographic Parameters (Theoretical)
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~12.5 |
| b (Å) | ~5.8 |
| c (Å) | ~15.2 |
| β (°) | ~105 |
| Volume (ų) | ~1060 |
| Z | 4 |
Visualization of the Molecular Structure and Intermolecular Interactions
The following diagram, generated using the DOT language, illustrates the proposed molecular structure and potential hydrogen bonding interactions that may govern the crystal packing of 5-Amino-2-(4-nitrophenyl)pyrimidine.
Caption: Proposed molecular structure and potential N-H···N hydrogen bond.
Structural Commentary
The molecule is expected to be largely planar, with some torsion possible around the C2-C(phenyl) bond. The pyrimidine ring, the amino group, and the nitro group provide multiple sites for hydrogen bonding. Specifically, the amino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. These interactions are likely to play a crucial role in the formation of a stable, three-dimensional supramolecular architecture in the solid state.
Physicochemical Properties and Drug Development Implications
The presence of both an amino group (a hydrogen bond donor and weak base) and a nitrophenyl group (an electron-withdrawing and polar moiety) imparts a unique set of physicochemical properties to 5-Amino-2-(4-nitrophenyl)pyrimidine. These properties are critical for its behavior in biological systems.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Weight | ~230.2 g/mol |
| LogP | ~1.5 - 2.5 |
| Topological Polar Surface Area | ~100 - 120 Ų |
| Hydrogen Bond Donors | 1 (from the amino group) |
| Hydrogen Bond Acceptors | 5 (from pyrimidine nitrogens and nitro oxygens) |
These predicted properties suggest that the molecule possesses a balance of lipophilicity and polarity, which is often desirable for oral bioavailability. The multiple hydrogen bonding sites indicate a potential for strong and specific interactions with biological targets, such as enzymes or receptors.
Conclusion and Future Directions
While the definitive crystal structure of 5-Amino-2-(4-nitrophenyl)pyrimidine awaits experimental determination, this technical guide provides a robust framework for its synthesis and crystallographic analysis. The proposed synthetic route and the detailed experimental protocols offer a clear path for researchers to obtain this compound and its single crystals. The theoretical structural model and the analysis of its potential physicochemical properties underscore its promise as a scaffold for the design of novel therapeutic agents. Further experimental work to confirm the crystal structure and to explore the biological activity of this compound is highly encouraged. The insights gained from such studies will undoubtedly contribute to the ever-expanding and vital field of pyrimidine-based drug discovery.
References
A comprehensive list of references that support the methodologies and concepts presented in this guide will be provided upon the completion of experimental validation. For foundational knowledge on pyrimidine chemistry and crystallography, the following resources are recommended:
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Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega.
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Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ResearchGate.
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In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. RSC Publishing.
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Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde. Taylor & Francis Online.
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Synthesis and Characterization of Some New 2-Amino-4- (4'-substituted)-6-(4''-substituted)diphenyl Pyrimidines. J. Chem. Soc. Pak..
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(PDF) Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ResearchGate.
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3- (4/-NITRO PHENYL) 5-(SUBSTITUTED PHENYL)- 2-PYRAZOLINES: SYNTHESIS, CHRACTERISATION AND ANTIMICROBIAL SCREENING. International Journal of Pharmaceutical Sciences and Research.
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Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing.
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Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules.
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Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal.
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2,4-Diamino-5-(4-nitrobenzyl)pyrimidine. PubChem.
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5-Nitropyrimidin-2-amine. PubChem.
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CCDC: The Cambridge Crystallographic Data Centre. CCDC.
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Scheme 1. Preparation of 5-nitro-2,4,6-triaminopyrimidine-1,3-dioxide 5. ResearchGate.
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The Cambridge Structural Database (CSD). CCDC.
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Crystallography Open Database. Crystallography Open Database.
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(PDF) Crystal Structure of 5-Amino-5′-Chloro-6-(4-Chlorobenzoyl)-8-Nitro-2,3-Dihydro-1h-Spiro[imidazo[1,2-A]pyridine-7,3′-Indolin]-2′-One. ResearchGate.
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules.
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2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile. PubChem.
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Synthesis, spectral, thermal and biological studies of 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol metal complexes. Journal of Physics: Conference Series.
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(PDF) N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. ResearchGate.
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Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry.
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Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molbank.
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